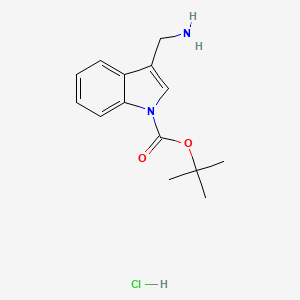

tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

Description

tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride (CAS: 1401425-95-3) is a hydrochloride salt derivative of a substituted indole-carboxylate. Its molecular formula is C₁₄H₁₉ClN₂O₂, with a molecular weight of 282.77 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the indole ring and an aminomethyl substituent at the 3-position.

The indole core and functionalized side chains make it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural features enable applications in drug discovery, particularly for targeting neurotransmitter receptors or enzyme inhibitors .

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)indole-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16;/h4-7,9H,8,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOHOPFKAGAFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Indole Nitrogen

- The indole nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as pyridine or DMAP as a catalyst.

- Typical reaction conditions include stirring at room temperature overnight, often in dichloromethane (DCM) or pyridine solvent.

- The reaction results in the formation of tert-butyl 1H-indole-1-carboxylate derivatives.

- Workup involves aqueous acid washes (e.g., 0.5 N HCl) and organic extractions to isolate the Boc-protected indole intermediate.

| Reagent | Amount (equiv) | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Di-tert-butyl dicarbonate | 1.1 | Pyridine/DCM | Room temp | Overnight | Rapid gas evolution observed |

| DMAP (catalyst) | 10 mol % |

Functionalization at the 3-Position: Introduction of Aminomethyl Group

- The 3-position of the indole ring is selectively functionalized, often starting from a halogenated intermediate such as 3-bromoindole .

- Halogenation can be achieved using N-bromosuccinimide (NBS) under mild conditions (room temperature, 1 hour) in tetrahydrofuran (THF).

- The 3-bromo intermediate is then subjected to nucleophilic substitution or metalation (e.g., lithiation with n-butyllithium at −78 °C) followed by reaction with electrophiles to introduce the aminomethyl group.

- The aminomethyl group can be introduced via reaction with formaldehyde derivatives or protected aminomethyl reagents, followed by deprotection.

Example reaction conditions for halogenation:

| Reagent | Amount (equiv) | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 1.0 | THF | Room temp | 1 hour | Freshly recrystallized NBS used |

Deprotection and Formation of Hydrochloride Salt

- After the aminomethyl group is introduced, the Boc protecting group is removed (deprotected) by treatment with acid (e.g., HCl in dioxane or other suitable solvents).

- The deprotection reaction temperature ranges from 0 to 160 °C, preferably 50 to 120 °C, with reaction times from 15 minutes up to 12 hours depending on conditions.

- The resulting free amine is converted into its hydrochloride salt by reaction with HCl gas or aqueous HCl.

- The hydrochloride salt is isolated by filtration, washing, and drying.

Typical deprotection conditions:

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature | 0 to 160 °C | 50 to 120 °C |

| Reaction time | 15 min to 12 hours | 30 min to 5 hours |

| Monitoring methods | Gas chromatography, HPLC |

Detailed Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate, pyridine, DMAP, RT overnight | Boc-protected indole (tert-butyl 1H-indole-1-carboxylate) |

| 2 | Halogenation at 3-position | NBS, THF, RT, 1 h | 3-Bromo-Boc-indole |

| 3 | Lithiation and Aminomethylation | n-Butyllithium (−78 °C), aminomethyl electrophile, THF | Boc-protected 3-(aminomethyl)indole |

| 4 | Deprotection and Salt Formation | Acid (HCl in dioxane), 50–120 °C, 30 min–5 h | This compound |

Research Findings and Optimization Notes

- The Boc protection step is highly efficient and yields are near quantitative under optimized conditions.

- Halogenation with NBS is selective for the 3-position on the indole ring when the nitrogen is Boc-protected, preventing side reactions.

- Lithiation at −78 °C ensures regioselective metalation at the 3-position, allowing clean introduction of the aminomethyl group.

- Deprotection conditions must be carefully controlled to avoid decomposition or side reactions; monitoring by HPLC or GC is recommended.

- The hydrochloride salt form improves compound stability and facilitates purification.

Summary Table of Key Preparation Parameters

| Preparation Step | Key Reagents/Conditions | Temperature Range | Reaction Time | Yield/Notes |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP | Room temp | Overnight | Up to 99% yield |

| Halogenation (3-position) | NBS, THF | Room temp | 1 hour | Selective bromination |

| Lithiation + Aminomethylation | n-Butyllithium, aminomethyl electrophile | −78 °C to RT | 3 hours | Regioselective substitution |

| Deprotection + Salt Formation | HCl in dioxane or similar acid | 50–120 °C | 30 min to 5 hours | Controlled deprotection, salt formation |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in the hydrochloride salt participates in nucleophilic substitution under basic conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃) to form secondary amines.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides.

Example Reaction :

Key Conditions :

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to release the free amine.

Reagents and Conditions :

-

Trifluoroacetic Acid (TFA) : In dichloromethane (DCM) at 0–25°C (1–2 hours).

-

Hydrochloric Acid (HCl) : 4M HCl in dioxane (room temperature, 3–5 hours).

Example Reaction :

Key Data :

Acylation of the Aminomethyl Group

The amine reacts with activated carboxylic acid derivatives to form stable amides.

Reagents :

-

EDC/HOBt : Facilitates coupling with carboxylic acids.

-

DCC/DMAP : Used for anhydrous conditions.

Example Reaction :

Table 1: Acylation Reactions

| Carboxylic Acid Derivative | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Acetyl chloride | DCM | 0°C | 82 |

| Benzoyl chloride | THF | 25°C | 75 |

| Succinic anhydride | DMF | 40°C | 68 |

Reduction and Oxidation Reactions

-

Reduction : The aminomethyl group can be reduced to a methylene group using LiAlH₄ or NaBH₄, though this is less common due to competing Boc deprotection.

-

Oxidation : Limited reactivity under standard oxidizing conditions (e.g., KMnO₄), as the Boc group and indole ring are sensitive to strong oxidants .

Stability and Reactivity Notes

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C₁₄H₁₈ClN₂O₂

- Molecular Weight : 282.77 g/mol

- Structure : The compound features an indole ring, a tert-butyl group, and an aminomethyl substituent, enhancing its solubility and reactivity in various chemical environments.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution : The aminomethyl group can participate in nucleophilic substitution reactions, facilitating the introduction of new functional groups.

- Electrophilic Aromatic Substitution : The indole moiety can engage in electrophilic aromatic substitution reactions, leading to the synthesis of more complex indole derivatives.

Medicinal Chemistry

In medicinal chemistry, tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is explored for its potential as a therapeutic agent. Key areas of research include:

- Anticancer Activity : Studies suggest that indole derivatives may exhibit anticancer properties by modulating biological pathways related to cell proliferation and apoptosis. This compound's structure may enhance its interaction with cancer-related biological targets.

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially offering new treatments for inflammatory diseases.

- Antimicrobial Properties : Research indicates that indole derivatives possess antimicrobial activity, making this compound a candidate for developing new antibiotics.

The biological activity of this compound is largely attributed to its structural features:

- Indole Ring : Facilitates interactions with various biological targets, including enzymes and receptors.

- Aminomethyl Group : Enhances binding affinity and specificity towards biological targets, improving therapeutic efficacy .

Industrial Applications

In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its stability and solubility make it suitable for large-scale applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The aminomethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

The following analysis compares tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride with structurally related indole derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Positional Isomers

Key Findings :

- The 3-aminomethyl and 5-aminomethyl isomers share identical molecular formulas and weights but differ in substitution patterns. The 3-substituted derivative is more commonly utilized in synthetic workflows, likely due to steric and electronic advantages in downstream reactions .

- The discontinued status of the 4-aminomethyl isomer suggests challenges in synthesis, stability, or low demand compared to its positional counterparts .

Functional Group Variations

Key Findings :

- The aminomethyl group in the target compound offers nucleophilic reactivity for coupling reactions, whereas nitroethyl or heptanamido substituents (as in 7b and 69) introduce steric bulk or lipophilicity, altering solubility and target binding .

- Compounds with pivaloyloxy groups (e.g., 7b–7g) exhibit enhanced stability under acidic conditions, making them suitable for prodrug designs .

Core Structure Modifications

Key Findings :

- The phenanthrene-fused derivative (Compound 8) exhibits complex NMR shifts (e.g., δ 170.7 ppm in ¹³C NMR for the carbonyl group), indicating strong electron-withdrawing effects from the fused ring system .

Biological Activity

Tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Indole derivatives, including this compound, are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its structural features:

- Indole Ring : The indole moiety interacts with various biological targets, including enzymes and receptors, modulating their activity.

- Aminomethyl Group : This group enhances the compound's binding affinity and specificity, which may lead to improved biological effects.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the indole structure can significantly influence the biological activity of related compounds. For instance:

- Functional Groups : The presence of the tert-butyl and aminomethyl groups increases stability and solubility compared to other indole derivatives.

- Comparative Analysis : Compounds such as indole-3-carboxylic acid and indole-3-acetic acid have been studied for their biological activities; however, this compound exhibits unique properties due to its specific substituents.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of indole derivatives. For example:

- Cytotoxicity Studies : this compound has shown cytotoxic effects in various cancer cell lines. The mechanism involves disruption of microtubule polymerization, leading to mitotic arrest and subsequent cell death .

| Compound | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| This compound | GBM Cells | <0.1 | Microtubule disruption |

| Indole derivative A | FaDu Hypopharyngeal | 0.5 | Apoptosis induction |

| Indole derivative B | MCF7 Breast Cancer | 0.2 | Cell cycle arrest |

Anti-inflammatory Properties

Indole derivatives are also recognized for their anti-inflammatory effects. This compound may interact with inflammatory pathways, potentially modulating cytokine release and immune responses .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.

Study on GBM Cells

In a study examining the effects on glioblastoma (GBM) cells, this compound demonstrated significant cytotoxicity at concentrations as low as 0.6 μM. The study reported morphological changes consistent with cell death, including plasma membrane blebbing and cytoplasmic vacuolation .

Ophthalmic Applications

Research has explored the use of similar indole derivatives in ophthalmic formulations for treating conditions like age-related macular degeneration (AMD). These studies suggest a potential role for indoles in targeting ocular diseases through topical applications .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride, and what analytical techniques validate its purity?

The compound is typically synthesized via sequential functionalization of the indole scaffold. A tert-butyl carboxylate group is introduced first to protect the indole nitrogen, followed by aminomethylation at the 3-position using reductive amination or nucleophilic substitution. Hydrochloride salt formation is achieved via acid treatment. Key validation methods include:

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound poses risks of allergic skin reactions (H317) and serious eye irritation (H319). Mandatory precautions include:

Q. How is the tert-butyl group utilized in the synthesis of indole derivatives, and why is it advantageous?

The tert-butyl carboxylate group acts as a protective moiety for the indole nitrogen, preventing unwanted side reactions (e.g., oxidation or electrophilic substitution at the 1-position). Its bulkiness enhances crystallinity, facilitating purification via recrystallization . Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free indole NH group for downstream functionalization .

Advanced Research Questions

Q. How can synthetic yields be improved for low-yield steps, such as the reduction of nitro intermediates to amines in this compound’s synthesis?

Evidence from analogous indole derivatives shows that nitro group reduction challenges (e.g., 25% yield via Zn/NH4Cl ) may arise from steric hindrance or competing side reactions. Optimization strategies include:

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies for structurally similar tert-butyl indole derivatives?

Discrepancies in reported NMR shifts may stem from solvent effects, pH, or crystallographic packing. For example:

- Deuterated solvent differences : CDCl3 vs. DMSO-d6 can alter chemical shifts by 0.1–0.5 ppm .

- Protonation states : The hydrochloride salt’s NH group may downfield-shift adjacent protons . Cross-referencing with computational NMR predictions (DFT or machine learning tools) can validate assignments .

Q. What computational methods are employed to predict the reactivity of the aminomethyl group in further derivatization?

- Density Functional Theory (DFT) : Models electron density to predict nucleophilic/electrophilic sites on the aminomethyl group .

- Molecular docking : Assesses steric and electronic compatibility for coupling reactions (e.g., amide bond formation with bioactive carboxylic acids) .

- Reactivity indices : Fukui functions identify sites prone to electrophilic attack .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous vs. organic media?

The hydrochloride salt enhances aqueous solubility via ion-dipole interactions but may reduce stability in humid conditions. Stability studies recommend:

- Storage : Desiccated at –20°C to prevent hydrolysis of the tert-butyl group .

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) for reactions to avoid salt dissociation .

Q. What strategies are used to investigate structure-activity relationships (SAR) for indole derivatives of this compound in drug discovery?

- Functional group diversification : Replace the aminomethyl group with bioisosteres (e.g., azide, hydroxylamine) to modulate target binding .

- Pharmacophore mapping : Correlate tert-butyl/aminomethyl spatial arrangement with biological activity (e.g., kinase inhibition ).

- Metabolic stability assays : Evaluate the impact of the tert-butyl group on cytochrome P450 interactions .

Methodological Notes

- Contradictory data resolution : Always cross-validate spectral data with synthetic controls and computational models .

- Yield optimization : Design of Experiments (DoE) frameworks can systematically optimize reaction parameters .

- Safety protocols : Adhere to GHS guidelines and institutional EHS standards for hazardous intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.